methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate
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Overview
Description
(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate is a complex organic compound with a variety of functional groups, including a benzyloxycarbonyl group, a prop-2-yn-1-yl group, and a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate typically involves multiple steps. One common approach is the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones, which can yield various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . This reaction is carried out under moderate to excellent yields, providing a promising epoxide-fused skeleton in a single operation with readily accessible starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, sulfonyl-protected β-amino ketones, and various catalysts. Reaction conditions often involve moderate temperatures and the use of visible light as an energy source.
Major Products
Major products formed from these reactions include epoxide-fused 2-methylenepyrrolidines, S-containing pyrroles, and formamides .
Scientific Research Applications
(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action for (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate involves its interaction with molecular targets through its functional groups. For example, the oxidative formylation reaction involves the generation of singlet oxygen and superoxide radicals, which play a crucial role in the reaction pathway .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the benzyloxycarbonyl group and are used in peptide synthesis.
Prop-2-ynylsulfonium salts: These compounds are used in similar synthetic routes to produce epoxide-fused pyrrolidines.
Uniqueness
(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research .
Properties
Molecular Formula |
C17H21NO5S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate |
InChI |
InChI=1S/C17H21NO5S/c1-4-11-18(15(16(19)22-2)10-12-24(3)21)17(20)23-13-14-8-6-5-7-9-14/h1,5-9,15H,10-13H2,2-3H3/t15-,24-/m0/s1 |
InChI Key |
WWDPVYKBXQOQAG-OWJWWREXSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC[S@@](=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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